molecular formula C15H19N3O3 B15102259 N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B15102259
M. Wt: 289.33 g/mol
InChI Key: HIPLHQLGHYFBPN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a suitable catalyst.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes, such as topoisomerases, which are involved in DNA replication and repair. The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Both compounds have similar structures and mechanisms of action, but the acridine derivative may have different pharmacokinetic properties.

    N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: This compound has a different core structure but shares the dimethylaminoethyl group, leading to similar biological activities.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H19N3O3/c1-18(2)8-7-16-15(20)11-9-17-13-10(14(11)19)5-4-6-12(13)21-3/h4-6,9H,7-8H2,1-3H3,(H,16,20)(H,17,19)

InChI Key

HIPLHQLGHYFBPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC=C2OC

Origin of Product

United States

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